molecular formula C12H15N3O3 B14081887 ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

Cat. No.: B14081887
M. Wt: 249.27 g/mol
InChI Key: OKWGRNVMIZBILF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an ethyl ester backbone, an amino group at the 2-position, and a hydrazinylidene moiety linked to a phenylacetyl group. Its structure allows for diverse reactivity, including cyclization and substitution, making it a versatile scaffold for drug discovery .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

OKWGRNVMIZBILF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Hydrazone Formation via α-Keto Ester Coupling

The primary synthesis involves coupling phenylacetyl hydrazine with ethyl 2-amino-3-oxobutanoate. The reaction proceeds under mild acidic conditions (pH 4–5) in ethanol at 0–5°C, yielding the target compound in 72–78% efficiency. Key steps include:

  • Nucleophilic attack : The hydrazine’s terminal nitrogen attacks the α-keto carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Elimination of water generates the hydrazone linkage (C=N–N–), stabilized by intramolecular hydrogen bonding between the amino group and ester carbonyl oxygen.

Optimization :

  • Catalysis : Adding 0.1 eq. of p-toluenesulfonic acid enhances reaction rate by protonating the carbonyl oxygen.
  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates and reduced side reactions.

Diazotization-Coupling Approach

Adapted from methods for analogous hydrazones, this route involves:

  • Diazotization : Treating 2-phenylacethydrazide with NaNO₂ and HCl at −10°C to form a diazonium salt.
  • Coupling : Reacting the diazonium salt with ethyl 2-amino-3-oxobutanoate in aqueous sodium acetate (pH 6.5–7.0).

Yield : 65–70%, with minor byproducts (e.g., azo derivatives) requiring chromatography for removal.

Industrial-Scale Production Protocols

Phase-Transfer Catalyzed Synthesis

A patented method employs benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst:

  • Reagents :
    • Phenylacetyl hydrazine (1.0 eq.)
    • Ethyl 2-amino-3-oxobutanoate (1.05 eq.)
    • BTEAC (0.05 eq.)
    • K₂CO₃ (1.2 eq.) in toluene/water (3:1 v/v).
  • Conditions : 25°C, 4 h stirring.

Advantages :

  • 85–88% yield due to enhanced interfacial reactivity.
  • Simplified workup: Filtration removes inorganic salts, and toluene distillation isolates the product.

Continuous Flow Synthesis

Recent advances utilize microreactor technology to improve reproducibility:

  • Residence time : 8–10 minutes.
  • Temperature : 10°C (precise control minimizes decomposition).
  • Output : 92% purity (HPLC) with throughput of 1.2 kg/h.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the hydrazone group, with a planar C–N–N–C linkage (torsion angle = 0.8°). Intramolecular H-bonding (N–H···O=C, 2.09 Å) stabilizes the structure.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 6.35 (s, 1H, NH), 7.32–7.45 (m, 5H, Ar–H).
  • IR (KBr) : 3340 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Azo Coupling : Occurs at pH > 7.0 during diazotization. Mitigated by strict pH control (4.5–5.5) and low temperatures.
  • Ester Hydrolysis : Minimized by avoiding aqueous basic conditions during workup.

Scalability Issues

  • Crystallization difficulties : Seed crystals of the pure compound added at 40°C improve crystal uniformity.

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial agents : Cyclization with CS₂ yields thiazolidinones with MIC values of 4–8 µg/mL against S. aureus.
  • Anticancer scaffolds : Pd-catalyzed coupling with aryl halides generates biaryl hydrazones tested against MCF-7 cells (IC₅₀ = 12–18 µM).

Comparative Analysis of Methods

Parameter Hydrazone Coupling Diazotization Phase-Transfer
Yield (%) 72–78 65–70 85–88
Purity (HPLC) 95% 89% 97%
Scalability Moderate Low High
Cost Efficiency $$ $$$ $

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or hydrazones.

Scientific Research Applications

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hydrazonoacetate derivatives share a common core structure but differ in substituents on the phenyl ring, ester groups, or additional functional moieties. Key structural variations and their implications are summarized below:

Compound Name Substituents/R-Groups Key Structural Features CAS Number Reference
Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate -NH₂, -COPhCH₂ (phenylacetyl) Amino group enhances nucleophilicity; phenylacetyl may influence lipophilicity. Not provided
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate -Cl, -NO₂, -OCH₃ (para-methoxy, ortho-nitro) Electron-withdrawing nitro group increases reactivity; methoxy improves solubility. 119750-09-3
(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate -Cl, -CH₃ (para-methyl) Methyl group enhances steric bulk; chloro substituent stabilizes the hydrazone linkage. 27143-07-3
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate -Cl (ortho-chloro) Ortho-chloro substituent induces steric hindrance, affecting molecular packing. 1155902-84-3
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate -Cl (meta-chloro), -CH₃ (para-methyl) Dual chloro and methyl groups modulate electronic and steric properties. 148367-95-7

Physical and Chemical Properties

  • Melting Points : Chloro-substituted derivatives (e.g., CAS 119750-09-3) exhibit higher melting points (~150–200°C) due to stronger intermolecular interactions, while methoxy or methyl groups reduce melting points via disrupted packing .
  • Crystallography: (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692°. Hydrogen bonding (N–H···O) stabilizes the crystal lattice .

Biological Activity

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3} and a molecular weight of approximately 221.25 g/mol. The compound features an ethyl group, an amino group, and a hydrazine derivative, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known to participate in redox reactions, potentially leading to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Furthermore, the phenylacetyl group may enhance lipophilicity, facilitating cell membrane penetration.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity assays have revealed that this compound possesses notable cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µg/mL)
HCT-11613.5
HEP-225.3

These values indicate that the compound has moderate to strong cytotoxic activity, comparable to established chemotherapeutics.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers conducted experiments on HCT-116 and HEP-2 cell lines. The results showed significant induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation. This suggests that the compound may act through apoptosis-related pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The study highlighted its potential as an effective treatment option for infections caused by multi-drug resistant organisms, underscoring the need for further clinical evaluations.

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